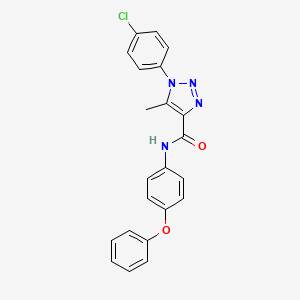

N-(4-氯苄基)-6-甲氧基-2H-香豆素-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

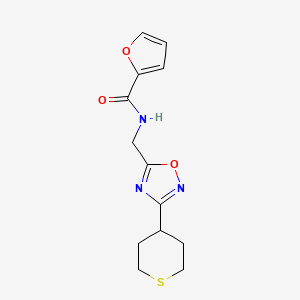

The synthesis of N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide and related compounds often involves multi-step chemical reactions, including etherification, oximation, and Beckmann rearrangement. For example, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, a compound with a somewhat similar structure, was synthesized through a sequence of reactions starting from rotenone and dimethyloxosulphonium methylide (Chen, Ye, & Hu, 2012). Such methodologies highlight the complex strategies employed in synthesizing chromene-carboxamide derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives, including N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-carboxamide, is characterized by X-ray crystallography and spectroscopic methods. The crystal structure of related compounds often reveals important aspects like conformation, bond lengths, and angles, which are crucial for understanding the chemical behavior of these molecules. For instance, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrated that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries with respect to the chromone ring and the carbonyl group of the amide (Gomes, Low, Cagide, & Borges, 2015).

Chemical Reactions and Properties

Chromene-carboxamide derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include multicomponent syntheses, cyclocoupling reactions, and transformations facilitated by catalysts, which lead to the formation of highly functionalized derivatives. For example, 3H-Naphtho[2.1-b]pyran-2-carboxamides were synthesized from a three-component cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids (Nizami & Hua, 2018).

科学研究应用

抗癌药物开发

对N-(4-氯苄基)-6-甲氧基-2H-香豆素-3-羧酰胺及相关化合物的重要应用领域之一是抗癌药物的开发。研究重点是合成对肿瘤具有高特异性且对正常细胞毒性最小的化合物。一项回顾实验室合成的各种化合物在肿瘤特异性和角质细胞毒性方面的研究发现,包括类似于N-(4-氯苄基)-6-甲氧基-2H-香豆素-3-羧酰胺的某些香豆素衍生物,在人类口腔鳞状细胞癌(OSCC)细胞系中诱导凋亡细胞死亡,同时对正常口腔角质细胞毒性最小。这些发现表明,对香豆素衍生物进行化学修饰可能会导致开发出具有减少副作用的新抗癌药物 (Sugita et al., 2017)。

香豆素衍生物的合成方法

N-(4-氯苄基)-6-甲氧基-2H-香豆素-3-羧酰胺属于一类具有相当药理学重要性的化合物,称为香豆素。香豆素的合成,包括类似于N-(4-氯苄基)-6-甲氧基-2H-香豆素-3-羧酰胺的化合物,已经得到广泛审查,突出了各种合成方案。这些包括铃木偶联反应,3-甲酰香豆素与1,3-双(硅烯醇醚)的反应,以及苯基-2-卤苯甲酸酯的金属或碱催化环化反应。这些合成方法对于生产作为次生代谢产物核心结构的香豆素衍生物至关重要,并具有相当的药理学重要性 (Mazimba, 2016)。

香豆素衍生物的药理学意义

香豆素衍生物,包括N-(4-氯苄基)-6-甲氧基-2H-香豆素-3-羧酰胺,在其抗癌潜力之外还具有药理学意义。这些化合物作为次生代谢产物的核心结构,具有各种药理活性。香豆素的合成可及性和结构多样性使其在开发具有改善疗效和减少毒性的新药物方面具有价值。文献描述了各种合成香豆素衍生物的方法,强调了这些化合物在药物化学和药物开发过程中的重要性 (Mazimba, 2016)。

安全和危害

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c1-22-16-6-7-17-13(9-16)8-14(11-23-17)18(21)20-10-12-2-4-15(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJZSGSIIHVGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)

![4-(dimethylsulfamoyl)-N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2498608.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)